molecular formula C15H16FN7O B6441856 2-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyrimidine-4-carbonitrile CAS No. 2640895-28-7

2-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyrimidine-4-carbonitrile

Cat. No. B6441856
CAS RN: 2640895-28-7
M. Wt: 329.33 g/mol
InChI Key: QCHFNZVSVIDIEV-UHFFFAOYSA-N
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Description

Quinazolinones and quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered as a privileged structure in medicinal chemistry .


Synthesis Analysis

Quinazolinones and quinazolines can be synthesized from their corresponding Schiff bases derivatives . The synthesis of these compounds often involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .


Molecular Structure Analysis

The structure of quinazolinones and quinazolines often involves substitutions at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring .


Chemical Reactions Analysis

Quinazolinones and quinazolines can undergo a variety of chemical reactions due to their complex structure . These reactions often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones and quinazolines can vary widely depending on their specific structure and the presence of various substituents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. In SM coupling, boron reagents play a crucial role. This compound could serve as an organoboron reagent for SM coupling reactions . The mild reaction conditions and functional group tolerance make SM coupling widely applicable in synthetic chemistry.

Protodeboronation

Protodeboronation involves the removal of a boron group from a boronic ester. This process has been applied in the formal total synthesis of various natural products. For instance, the compound could be used in the synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation reactions are valuable in medicinal chemistry and natural product synthesis.

Antiviral Agents

Indole derivatives have shown promise as antiviral agents. By modifying the substituents on the indole ring, researchers have developed compounds with antiviral activity . The compound you provided could be explored in this context, potentially contributing to the development of new antiviral drugs.

Benzylic Position Reactions

The benzylic position in organic molecules is a site of interest due to its reactivity. Benzylic halides can undergo nucleophilic substitution reactions (SN1 or SN2 pathways). Understanding the reactivity at this position is essential for designing efficient synthetic routes . Investigating the behavior of your compound at the benzylic position could yield valuable insights.

Mechanism of Action

The mechanism of action of quinazolinones and quinazolines is often related to their interaction with the cell wall and DNA structures . They have been shown to possess antibacterial activities, especially against gram-positive strains, and fungi .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with quinazolinones and quinazolines depend on their specific structure and properties . It’s important to handle these compounds with care and to follow all safety guidelines when working with them .

Future Directions

The future research directions for quinazolinones and quinazolines could involve the development of new synthesis methods, the exploration of their potential biological activities, and the investigation of their mechanism of action .

properties

IUPAC Name

2-[3-[[(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]methyl]azetidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7O/c1-9-12(16)13(24)21-15(19-9)22(2)6-10-7-23(8-10)14-18-4-3-11(5-17)20-14/h3-4,10H,6-8H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHFNZVSVIDIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N(C)CC2CN(C2)C3=NC=CC(=N3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]methyl]azetidin-1-yl]pyrimidine-4-carbonitrile

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